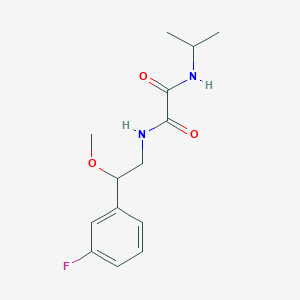

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-isopropyloxalamide

Description

N1-(2-(3-Fluorophenyl)-2-methoxyethyl)-N2-isopropyloxalamide is a synthetic oxalamide derivative characterized by a 3-fluorophenyl group, a methoxyethyl chain, and an isopropyl substituent. The 3-fluorophenyl moiety is known to enhance binding affinity and metabolic stability in pharmaceuticals, while the methoxyethyl group may improve solubility and pharmacokinetics .

Properties

IUPAC Name |

N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-propan-2-yloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O3/c1-9(2)17-14(19)13(18)16-8-12(20-3)10-5-4-6-11(15)7-10/h4-7,9,12H,8H2,1-3H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPZCXMZDDABBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NCC(C1=CC(=CC=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-isopropyloxalamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of a 3-fluorophenyl intermediate through electrophilic aromatic substitution reactions.

Methoxyethyl Chain Addition:

Oxalamide Formation: The final step involves the coupling of the fluorophenyl-methoxyethyl intermediate with isopropyloxalamide under appropriate conditions, such as the use of coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

Amides are generally susceptible to hydrolysis under acidic or basic conditions. For this compound:

-

Acidic Hydrolysis : Reaction with strong acids (e.g., HCl) could cleave the oxalamide linkage, yielding carboxylic acids. The isopropyl group may resist cleavage, but the methoxyethyl substituent might undergo demethylation under harsh conditions.

-

Basic Hydrolysis : Treatment with strong bases (e.g., NaOH) may lead to cleavage of the amide bond, forming the corresponding sodium salt of the carboxylic acid.

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | HCl, heat | Cleavage of oxalamide to carboxylic acids and amine derivatives |

| Basic Hydrolysis | NaOH, aqueous | Formation of carboxylate salts and amines |

Amidation and Nucleophilic Substitution

The oxalamide structure allows for potential amidation reactions or nucleophilic attack at the carbonyl group. The isopropyl group’s electron-donating effect may influence reaction rates.

-

Nucleophilic Attack : Grignard reagents (e.g., RMgX) or amines could attack the carbonyl carbons, leading to ring opening or substitution.

-

Amidation : Reaction with amines (e.g., NH2R) might replace the isopropyl group, forming new amide derivatives.

Reactivity of Substituents

The compound’s substituents influence its reactivity:

-

Fluorophenyl Group : The electron-withdrawing fluorine atom may stabilize intermediates in electrophilic aromatic substitution reactions.

-

Methoxyethyl Group : The methoxy group could undergo demethylation (e.g., under strong acids) or oxidation (e.g., to a ketone).

-

Isopropyl Group : Prone to elimination reactions (e.g., forming alkenes) under acidic conditions.

Degradation Pathways

Potential degradation routes include:

-

Photodegradation : UV exposure may induce cleavage of the oxalamide backbone or side-chain modifications.

-

Thermal Decomposition : Heating could lead to decarboxylation or fragmentation of the molecule.

Mechanistic Insights

While direct experimental data for this specific compound is limited, analogous oxalamides (e.g., from ) suggest:

-

Kinetic Stability : The oxalamide core is generally stable under mild conditions but reactive under extreme pH or temperature.

-

Enzymatic Interactions : The fluorophenyl and isopropyl moieties may enhance or inhibit enzymatic activity in biological systems.

Comparison of Reaction Conditions

| Reaction | Catalyst/Reagent | Temperature | Solvent |

|---|---|---|---|

| Acidic Hydrolysis | HCl | Elevated | Aqueous |

| Basic Hydrolysis | NaOH | Room temperature | Aqueous |

| Nucleophilic Attack | Grignard reagents | Low | THF/Ether |

| Amidation | Amines (e.g., NH2R) | Moderate | DMF/DMSO |

Note : The absence of direct experimental data necessitates reliance on mechanistic reasoning from structurally similar compounds (e.g., ).

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-isopropyloxalamide serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical structures. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.

Biology

- Biological Activity : The compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. Studies have shown that it can modulate protein kinase activity, which is crucial in many cellular processes.

- Mechanism of Action : The mechanism involves interaction with specific molecular targets. The fluorophenyl group may interact with biological receptors, while the methoxyethyl chain and isopropyloxalamide moiety contribute to its overall biological activity.

Medicine

- Therapeutic Potential : Ongoing research aims to explore the therapeutic applications of this compound. It has shown promise in treating various conditions associated with abnormal cellular activities, such as certain cancers and inflammatory diseases.

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Facilitates synthesis of diverse chemical structures |

| Biology | Antimicrobial and anticancer properties | Modulates protein kinase activity; potential for cancer treatment |

| Medicine | Therapeutic agent | Investigated for use in treating cancer and inflammatory diseases |

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant anticancer activity against various human tumor cell lines. For instance, it was tested against a panel of approximately sixty cancer cell lines by the National Cancer Institute (NCI), showing promising growth inhibition rates.

- Modulation of Kinase Activity : Research has indicated that this compound can inhibit key kinases involved in cancer progression, such as c-Met and KDR. This modulation is critical for developing targeted therapies aimed at controlling abnormal cell proliferation and migration.

- Advanced Material Development : Beyond biological applications, this compound is utilized in the development of advanced materials with tailored properties for industrial applications.

Mechanism of Action

The mechanism of action of N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-isopropyloxalamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with biological receptors, while the methoxyethyl chain and isopropyloxalamide moiety contribute to the compound’s overall activity. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

- Fluorine Substitution : The 3-fluorophenyl group in the target compound and AZD1152 likely enhances binding to hydrophobic enzyme pockets, similar to the trifluoromethyl group in flutolanil .

- Methoxyethyl Chain : The methoxyethyl group in the target compound and the boronic acid analog () may improve solubility and membrane permeability, critical for intracellular target engagement .

- Amide Linkages : The oxalamide backbone in the target compound contrasts with the boronic acid () and benzamide () moieties, suggesting differences in hydrogen-bonding interactions and metabolic stability.

Biological Activity

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-isopropyloxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the modulation of protein kinase enzymatic activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 273.33 g/mol

The primary biological activity of this compound is attributed to its ability to modulate protein kinases, which are crucial in various cellular processes such as proliferation, differentiation, and apoptosis. Specifically, it has been shown to inhibit kinases involved in cancer progression, including c-Met and KDR (VEGFR-2) pathways. These pathways are vital for tumor growth and metastasis.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects of this compound on various cancer cell lines, significant reductions in cell viability were observed. The compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cells, indicating potent anticancer properties.

Study 2: Mechanistic Insights

Another research highlighted the compound's mechanism involving the inhibition of c-Met signaling. By blocking this pathway, the compound effectively reduced migration and invasion capabilities of cancer cells, suggesting its potential as a therapeutic agent in metastatic cancers.

Study 3: In Vivo Efficacy

In vivo studies using xenograft models showed that treatment with this compound resulted in significant tumor size reduction compared to control groups. This reinforces its potential application in clinical oncology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-isopropyloxalamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via coupling reactions using copper(I) iodide as a catalyst under inert nitrogen atmospheres, as demonstrated in analogous oxalamide syntheses . Key steps include:

- Amide bond formation : Reacting substituted amines with oxalyl chloride derivatives.

- Purification : C18 reverse-phase column chromatography effectively isolates the target compound (>95% purity) .

- Optimization : Adjusting solvent polarity (e.g., dimethyl sulfoxide) and temperature (e.g., 90°C) improves reaction efficiency .

Q. How can the structural identity and purity of this oxalamide derivative be confirmed using spectroscopic and chromatographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify the presence of the 3-fluorophenyl (δ 7.2–7.5 ppm), methoxyethyl (δ 3.3–3.5 ppm), and isopropyl groups (δ 1.2–1.4 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]+: ~351 Da) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (e.g., DMSO, ethanol) and aqueous buffers (pH 4–8) using UV-Vis spectroscopy. Methoxyethyl groups enhance solubility in organic phases .

- Stability : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC. Oxalamides are generally stable in dry, inert conditions but may hydrolyze under strong acidic/basic conditions .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) are effective in predicting the biological activity or physicochemical properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and corrosion inhibition potential, as validated for amine derivatives .

- Molecular Docking : Screen against fungal histone deacetylases (HDACs) using AutoDock Vina. Analogous methoxyethyl-containing boronic acids show strong binding affinity (ΔG < −8 kcal/mol) .

- QSAR Models : Develop 3D-QSAR to correlate substituent effects (e.g., fluorine position) with bioactivity .

Q. How do structural modifications (e.g., fluorophenyl position, methoxyethyl chain length) influence the compound’s efficacy in biological assays?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare with analogs like N1-(2,4-difluorophenyl)-N2-isopropyloxalamide (CAS 838883-59-3). Meta-fluorine substitution (3-fluorophenyl) may enhance metabolic stability versus para-substituted derivatives .

- Methoxyethyl Optimization : Shorten/lengthen the chain (e.g., ethyl vs. propyl) and assess cytotoxicity (CC50) in cell lines. Evidence suggests methoxyethyl improves blood-brain barrier penetration in related compounds .

Q. What analytical approaches resolve contradictions in experimental data (e.g., conflicting bioactivity results across studies)?

- Methodological Answer :

- Batch Consistency : Verify purity and stereochemistry (if applicable) via chiral HPLC and X-ray crystallography .

- Assay Reproducibility : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase studies). For example, discrepancies in HDAC inhibition may arise from varying enzyme sources or buffer compositions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.